molecular formula C18H15FN2OS2 B2809867 (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide CAS No. 898435-27-3

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

Cat. No. B2809867
CAS RN: 898435-27-3
M. Wt: 358.45
InChI Key: WVEWTXTUJSLHJV-ZZEZOPTASA-N
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Description

This compound is a derivative of benzo[d]thiazol-2(3H)-imine . Benzo[d]thiazol-2(3H)-imine is a type of organic compound that contains a benzene fused to a thiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition . This involves a reaction with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide falls within the scope of fluorobenzamides containing thiazole derivatives known for promising antimicrobial activities. A study by Desai, Rajpara, and Joshi (2013) on related fluorobenzamides highlights the significance of incorporating fluorine atoms into benzoyl groups for enhancing antimicrobial efficacy. The derivatives synthesized showed marked activity against both Gram-positive and Gram-negative bacteria as well as fungi, with specific compounds being highly effective at minimal inhibitory concentrations (MIC) against selected bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Anticancer Potential

Benzamide derivatives, including those with structural similarities to (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide, have been evaluated for their anticancer activity. For instance, Refaat (2010) synthesized a range of 2-substituted benzimidazole derivatives demonstrating significant in vitro anticancer activity against various human cancer cell lines, suggesting a potential avenue for the exploration of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide and similar compounds in anticancer research (Refaat, 2010).

Supramolecular Gelators

Compounds structurally related to (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide have been identified as potential supramolecular gelators. Yadav and Ballabh (2020) synthesized and characterized a series of N-(thiazol-2-yl) benzamide derivatives, revealing the influence of methyl functionality and S⋯O interaction on their gelation behavior. This points to the potential application of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide in materials science, particularly in the development of novel gelators (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c1-3-10-21-15-9-6-13(19)11-16(15)24-18(21)20-17(22)12-4-7-14(23-2)8-5-12/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEWTXTUJSLHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

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